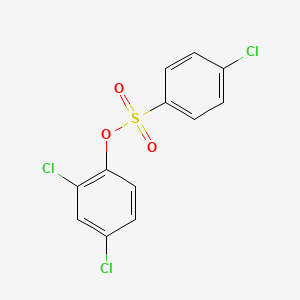
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure scalability and sustainability. The use of transition-metal-catalyzed reactions and organocatalytic methods can also be explored for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as a ligand for dopamine receptors, particularly the D2 receptor . This interaction involves binding to the allosteric site of the receptor, which can modulate its activity. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating neurodegenerative diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antifungal activities.
Phthalimide derivatives: Known for their diverse biological activities, including antiepileptic and analgesic properties.
Uniqueness
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione stands out due to its specific substitution pattern, which enhances its binding affinity to dopamine receptors and its potential in treating neurological disorders . Its unique structure also allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
20012-61-7 |
|---|---|
Formule moléculaire |
C21H15NO3 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
2-(3-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13H,14H2 |
Clé InChI |
KEXVEOJPANROJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


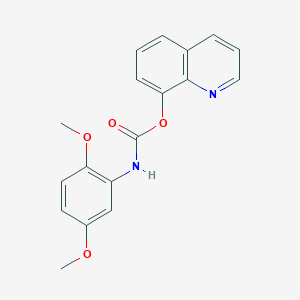
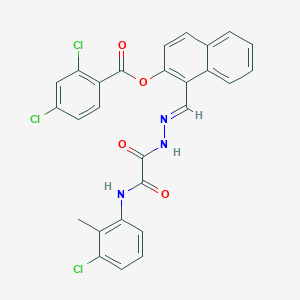
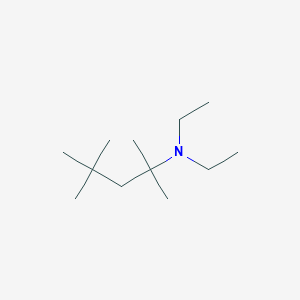
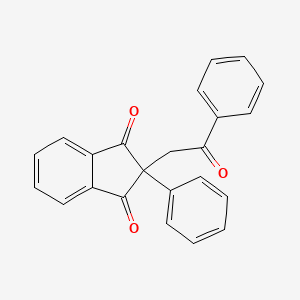
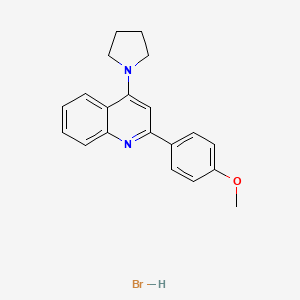
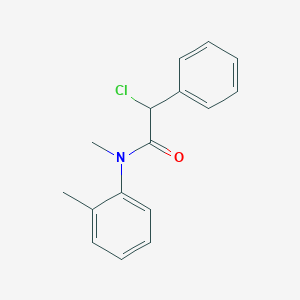

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
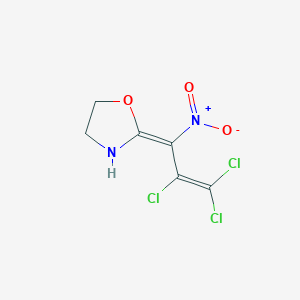
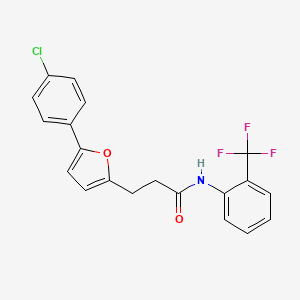


![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
